N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline
Overview
Description
N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline is a chemical compound with the molecular formula C19H23NSi It is known for its unique structure, which includes a trimethylsilyl group attached to an ethynyl linkage, connected to a phenyl ring, and further linked to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-N,N-dimethylaniline and trimethylsilylacetylene.
Reaction Conditions: A palladium-catalyzed Sonogashira coupling reaction is employed. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, typically Pd(PPh3)2Cl2, in an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 4-iodo-N,N-dimethylaniline is reacted with trimethylsilylacetylene under the aforementioned conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogenation catalysts (e.g., Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2), nucleophiles (e.g., Grignard reagents)
Major Products Formed
Oxidation: Quinones, oxidized aniline derivatives
Reduction: Reduced amine derivatives
Substitution: Various substituted aniline derivatives
Scientific Research Applications
N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology: The compound can be used in the study of biological systems, including as a probe for investigating enzyme interactions and cellular processes.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline involves its interaction with molecular targets and pathways within biological systems. The compound’s trimethylsilyl group and ethynyl linkage play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline
- N,N-Dimethyl-4-((4-ethynylphenyl)ethynyl)aniline
- N,N-Dimethyl-4-((4-(trimethylsilyl)phenyl)ethynyl)aniline
Uniqueness
N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline is unique due to the presence of both the trimethylsilyl group and the ethynyl linkage, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
N,N-dimethyl-4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NSi/c1-22(2)21-14-12-19(13-15-21)7-6-18-8-10-20(11-9-18)16-17-23(3,4)5/h8-15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQWTHLKBYTNNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474296 | |
Record name | N,N-Dimethyl-4-({4-[(trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910467-59-3 | |
Record name | N,N-Dimethyl-4-({4-[(trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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